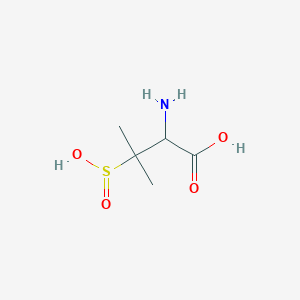
2-Amino-3-methyl-3-sulfinobutanoic acid
Descripción general
Descripción
Asymmetric Synthesis of Alpha-Amino Acids
The asymmetric synthesis of alpha-amino acids is a critical area of study due to their importance in the development of pharmaceuticals and peptides. One approach to synthesizing these compounds involves the use of sulfinimines, which are derived from N-sulfinyl imines. A notable method includes the preparation of N-sulfinyl alpha-amino 1,3-dithioketals, which are obtained in high diastereomeric excess (de) and good yield by treating sulfinimines with lithio-1,3-dithianes. This process allows for the selective removal of either the N-sulfinyl or the thioketal groups, yielding stable alpha-amino 1,3-dithioketals and N-sulfinyl alpha-amino ketones, respectively. The utility of this method is demonstrated in the asymmetric synthesis of the polyoxypeptin amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, showcasing the potential of sulfinimine-derived chiral building blocks in the synthesis of complex amino acids .
Synthesis of Alpha-Amino Acid Thioesters
Another significant advancement in the synthesis of alpha-amino acids is the development of a new method for synthesizing alpha-amino acid thioesters. This process involves the Pummerer reaction of 3-substituted-4-sulfinyl-β-sultams with trifluoroacetic anhydride (TFAA). The synthesis begins with the preparation of β-sultams, which are then sulfenylated and oxidized to yield the desired 4-sulfinyl-β-sultams. Diastereoselective synthesis is achieved through 1,3-asymmetric induction in a [2 + 2] cycloaddition between a sulfene intermediate and chiral imines. Notably, N-alkylimines result in better diastereoselectivities compared to N-aralkylimines. The subsequent separation of diastereomers and conversion to N-methylbenzyl-alpha-amino acid thioesters via sulfenylation and Pummerer rearrangement maintains high or complete retention of configuration, indicating the method's effectiveness in producing enantiopure compounds .
Stereocontrolled Synthesis of 2,3-Diaminobutanoic Acids
The synthesis of 2,3-diaminobutanoic acids represents another area of interest due to their structural similarity to 2-amino-3-methyl-3-sulfinobutanoic acid. A reported method for their synthesis involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine. The choice of protecting groups in the starting nitrone is crucial for controlling the stereochemistry of the reaction. This method provides a straightforward approach to synthesizing 2,3-diaminobutanoic acids, which could potentially be applied to the synthesis of related compounds, such as 2-amino-3-methyl-3-sulfinobutanoic acid .
Aplicaciones Científicas De Investigación
Applications in Asymmetric Synthesis and Biologically Active Compounds
- A significant application of chiral sulfinimines, which includes derivatives of 2-amino-3-methyl-3-sulfinobutanoic acid, is in the asymmetric synthesis of enantiomeric aminophosphonic acids. These acids are important in multiple fields and have been utilized in the synthesis of biologically active compounds like 2-amino-3-phosphonopropanoic acid and 2-amino-4-phosphonobutanoic acid (Łyżwa & Mikołajczyk, 2014).
Involvement in Biosynthesis of Neurotoxins
- The study of non-encoded diaminomonocarboxylic acids, which includes structures similar to 2-amino-3-methyl-3-sulfinobutanoic acid, has revealed their wide distribution in cyanobacterial species. These compounds, due to their neurotoxic properties, have significant implications in environmental and biological studies (Nunn & Codd, 2017).
Role in Enzymatic Reactions
- The enzymatic characteristics of l-isoleucine dioxygenase, which catalyzes reactions involving derivatives of 2-amino-3-methyl-3-sulfinobutanoic acid, are crucial for the production of various modified amino acids. This research highlights the enzyme's role in different types of oxidation reactions, including sulfoxidation of sulfur-containing l-amino acids (Hibi et al., 2011).
Spectroscopic and Structural Investigations
- Spectroscopic and structural investigations of compounds structurally related to 2-amino-3-methyl-3-sulfinobutanoic acid have provided insights into their potential as nonlinear optical materials. Such studies are crucial for understanding the reactivity and interactions of these compounds (Vanasundari et al., 2018).
Catalytic Applications
- Sulfonic acid functionalized hydrophobic mesoporous biochar, designed using derivatives of 2-amino-3-methyl-3-sulfinobutanoic acid, has shown promising results in various catalytic reactions. This novel approach enhances the catalytic efficiency and selectivity in reactions such as esterification and transesterification, important in biodiesel production (Zhong et al., 2019).
Biological and Environmental Sensing
- Derivatives of 2-amino-3-methyl-3-sulfinobutanoic acid have been used in the design of solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These molecules can respond to various types of organic bases and amines, making them useful in sensing biologically important molecules (Nakane et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-methyl-3-sulfinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3-sulfinobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



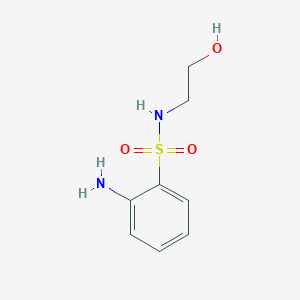
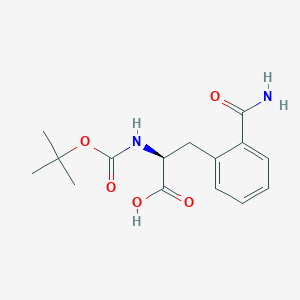
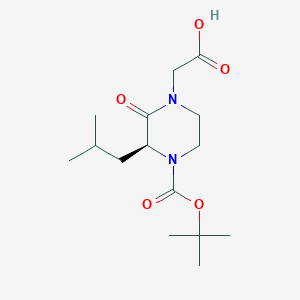
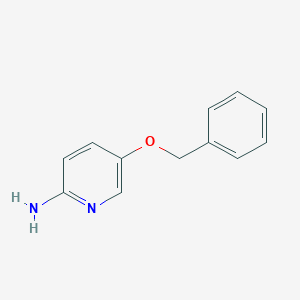
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)
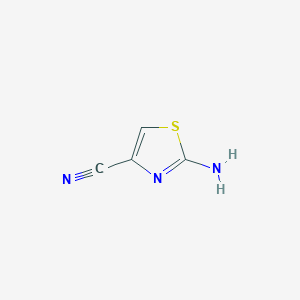
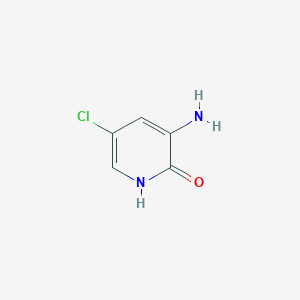
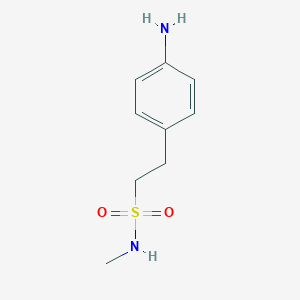
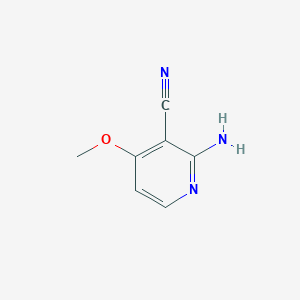

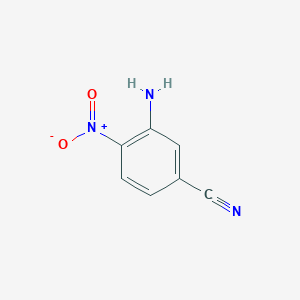
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

